L-PROLINE (1-13C)
CAS No.:
Cat. No.: VC3684452
Molecular Formula:
Molecular Weight: 116.12
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 116.12 |
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Introduction
Chemical Properties and Structure of L-PROLINE (1-13C)
L-Proline (1-13C) is a stable isotope-labeled version of the amino acid L-proline, with a 13C enrichment specifically at the first carbon position (carboxylic acid carbon). This compound has a molecular formula of C5H9NO2 and a molecular weight of 116.12 g/mol . The structure retains all the functional properties of standard L-proline while providing the tracking capability of the 13C isotope.
Key Identifiers and Specifications
Property | Value |
---|---|
Chemical Name | L-Proline-1-13C |
Molecular Formula | C5H9NO2 |
Molecular Weight | 116.12 g/mol |
CAS Number | 81202-06-4 |
Isotopic Enrichment | ≥99 atom% 13C |
Synonyms | L-(~13~C)Proline, L-Proline-13C |
IUPAC Name | L-proline |
Sequence Representation | P (single letter), Pro (three letter) |
The high isotopic purity (≥99 atom% 13C) ensures reliable results in research applications where precise tracking of the labeled carbon is essential .
Applications in Metabolic Research
L-Proline (1-13C) has emerged as a critical tool in metabolic studies, allowing researchers to track proline metabolism with high precision and specificity.
Proline Metabolism in Burn Patients
One of the significant applications of L-Proline (1-13C) has been in understanding altered amino acid metabolism in trauma patients. In a study of severely burned patients, researchers used L-[1-13C]proline alongside L-[methyl-2H3]leucine in dual stable-isotope-tracer infusions to investigate postabsorptive proline flux, oxidation, and endogenous biosynthesis .
The findings revealed that burn patients, compared to healthy controls, exhibited:
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A doubling in proline and leucine flux (P < 0.01)
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A threefold enhancement of proline oxidation (P < 0.05)
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A trend toward decreased proline synthesis
This research demonstrated that burn patients develop significant proline deficits during the postabsorptive period, suggesting that exogenous proline supplementation might benefit the nitrogen economy of traumatized patients .
Analytical Techniques and Advantages
13C NMR Spectroscopy Advantages
L-Proline (1-13C) is particularly valuable in 13C Nuclear Magnetic Resonance (NMR) spectroscopy studies. The 13C-labeled compounds offer several advantages in metabolomics research:
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Greater chemical shift dispersion (typically 200 ppm spectral windows), providing much better resolution than 1H NMR
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Narrow singlets at natural abundance (with 1H decoupling), resulting in less spectral overlap
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Direct detection of carbon backbones in metabolites, including quaternary carbons
These advantages facilitate easier identification of metabolites and better separation between experimental groups in multivariate analyses due to improved spectral dispersion .
Sensitivity Considerations
Despite its advantages, 13C NMR faces sensitivity challenges due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume